
5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid hydrochloride
Vue d'ensemble
Description
5-(1,3-Dihydro-isoindol-2-yl)-pentanoic acid hydrochloride, commonly referred to as 5-DIPH, is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and ethanol. 5-DIPH has been studied for its potential use in the synthesis of various compounds, as well as its mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
Supramolecular Structures and Synthesis
- The reaction of triphenyltin(IV) hydroxide with derivatives of isophthalic acid and benzoic acid, including compounds similar to 5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid, led to the formation of complexes characterized by 1D molecular chains and intermolecular C–H···O hydrogen bonds. These complexes were also studied for their thermal stability (Liu et al., 2011).
Applications in Antibiotics and Biochemical Processes
- Synthesis of natural compounds present in antibiotic pyridomycin, structurally related to the compound of interest, has been demonstrated. This synthesis involved regiospecific introduction of a pyridyl group, followed by a series of transformations leading to the desired compound (Kinoshita & Mariyama, 1975).
Solubility and Physical Properties
- The solubility of a derivative of 5-(Dithiolan-3-yl)pentanoic acid was studied in mixed solvents, revealing that solubility increased with temperature and solvent volume ratio. This study contributes to understanding the solubility properties of structurally similar compounds (Zhang et al., 2010).
Inhibition of Mycolic Acid Biosynthesis
- Methyl esters of cyclopropene and cyclopropane analogues, similar in structure to 5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid, were synthesized as possible inhibitors of mycolic acid biosynthesis, a key component in tuberculosis bacteria (Hartmann et al., 1994).
Biocatalysis in Drug Synthesis
- A combination of hydroformylation and biocatalysis was employed for synthesizing (S)-Allysine Ethylene Acetal, a key intermediate in ACE and NEP inhibitors. This approach might be applicable for synthesizing structurally related compounds (Cobley et al., 2011).
Nitric Oxide Synthase Inhibition
- The study of S-2-amino-5-azolylpentanoic acids related to L-ornithine as inhibitors of nitric oxide synthases (NOS) provides insights into the biochemical applications of amino acids structurally related to the compound (Ulhaq et al., 1998).
Propriétés
IUPAC Name |
5-(1,3-dihydroisoindol-2-yl)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)7-3-4-8-14-9-11-5-1-2-6-12(11)10-14;/h1-2,5-6H,3-4,7-10H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVISDJNKNVPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CCCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Fluorophenyl)-3,7-dimethyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1391183.png)
![3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1391184.png)
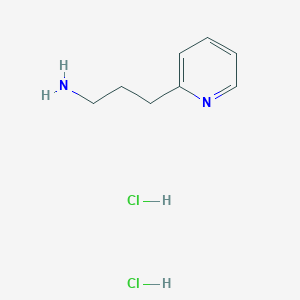
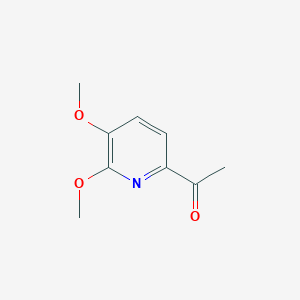
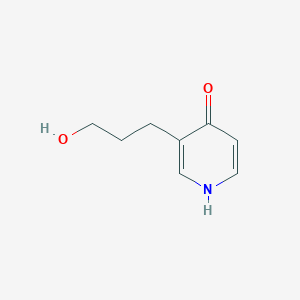
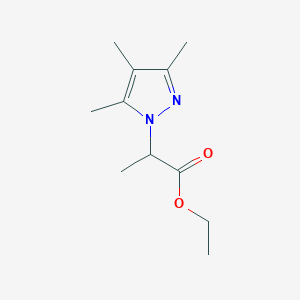
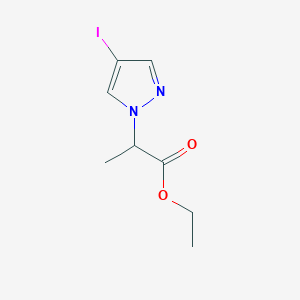
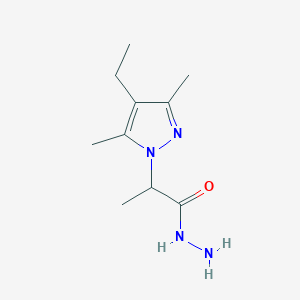
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile](/img/structure/B1391195.png)
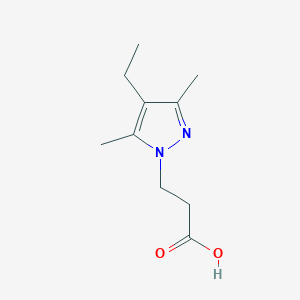
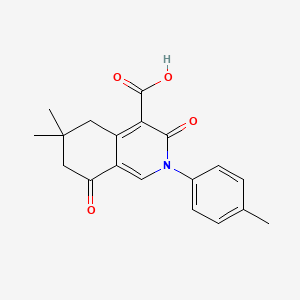
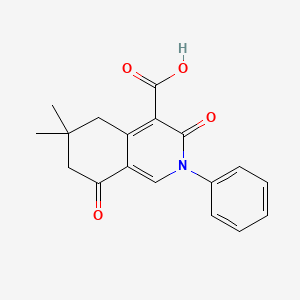
![Tert-butyl 2-(4-tert-butylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391204.png)
![tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate](/img/structure/B1391205.png)